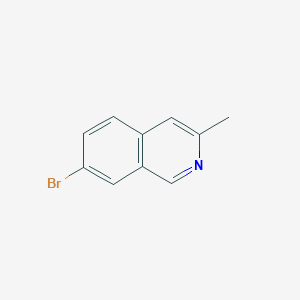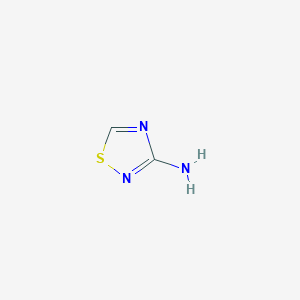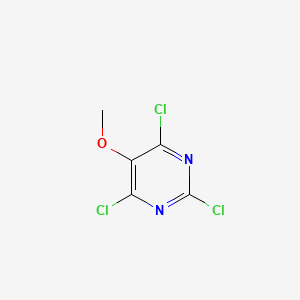
7-Bromo-3-methylisoquinoline
Descripción general
Descripción
7-Bromo-3-methylisoquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- 7-Bromo-3-methylisoquinoline has been used as a precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in the formation of 8-bromoisoquinolines, a process that involves Jackson's modification of the Pomeranz-Fritsch ring synthesis (Armengol, Helliwell, & Joule, 2000).
- The compound has been utilized in the synthesis of complex molecules like 5, 5a, 6, 7, 8-Pentahydro-1-hydroxy-2, 11-dimethoxybenzo[b]oxepino[7, 6, 5-ij]isoquinoline through an intramolecular Ullmann reaction (Kametani, Fukumoto, & Fujihara, 1972).
Pharmaceutical Research
- It is an important intermediate in the synthesis of PI3K/mTOR inhibitors, which are critical in cancer treatment research. For example, 7-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitril, derived from this compound, is key in developing quinoline inhibitors (Lei et al., 2015).
- It also contributes to the synthesis of various isoquinolinequinones with potential antitumor activities, as demonstrated by the evaluation of these compounds' cytotoxic activity against human tumor cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Novel Synthetic Methods
- Research has been conducted on new synthetic methods involving this compound, like the novel total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline. This process highlights an innovative approach for introducing a methyl group at C1 of isoquinolines (Melzer, Felber, & Bracher, 2018).
Chemical Transformations and Derivatives
- This compound is involved in the synthesis of derivatives like 7-alkylamino-2-methylquinoline-5,8-diones, showcasing its versatility in nucleophilic substitution reactions (Choi & Chi, 2004).
- The compound plays a role in the base-induced rearrangement reactions of isoquinoline Reissert compounds, leading to the formation of isochromenes and new isoquinolines (Kirby, Mackinnon, Elliott, & Uff, 1979).
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKWNHBSFXTHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















